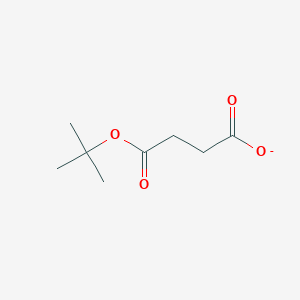
mono-tert-Butyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-tert-Butyl succinate is an organic compound with the molecular formula C8H14O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mono-tert-Butyl succinate can be synthesized by refluxing a mixture of succinic anhydride and N-hydroxyl succinimide in the presence of dimethylaminopyridine and triethylamine in tert-butanol and toluene . The reaction involves the esterification of succinic anhydride with tert-butyl alcohol, facilitated by the presence of catalysts and solvents.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Mono-tert-Butyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form succinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Succinic acid and its derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted succinate esters.
Applications De Recherche Scientifique
Mono-tert-Butyl succinate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated β2- and β3-amino acids.
Biology: The compound serves as an inhibitor of α-chymotrypsin, a proteolytic enzyme.
Medicine: It is involved in the preparation of pharmaceutical intermediates and active ingredients.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of mono-tert-Butyl succinate involves its interaction with specific molecular targets. As an inhibitor of α-chymotrypsin, it binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity . The ester group in the compound plays a crucial role in its binding affinity and inhibitory effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mono-ethyl succinate
- Di-tert-butyl succinate
- Mono-tert-butyl malonate
Uniqueness
Mono-tert-Butyl succinate is unique due to its specific esterification with tert-butyl alcohol, which imparts distinct chemical properties and reactivity. Compared to mono-ethyl succinate, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Di-tert-butyl succinate, on the other hand, has two ester groups, making it more reactive in certain conditions.
Propriétés
Formule moléculaire |
C8H13O4- |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1 |
Clé InChI |
PCOCFIOYWNCGBM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















